Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13645999
InChI: InChI=1S/C10H8FNO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3
SMILES: COC(=O)C1=C(C2=C(S1)C(=CC=C2)F)N
Molecular Formula: C10H8FNO2S
Molecular Weight: 225.24 g/mol

Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate

CAS No.:

Cat. No.: VC13645999

Molecular Formula: C10H8FNO2S

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate -

Specification

Molecular Formula C10H8FNO2S
Molecular Weight 225.24 g/mol
IUPAC Name methyl 3-amino-7-fluoro-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C10H8FNO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3
Standard InChI Key YQFPPKKFFOMFDT-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(S1)C(=CC=C2)F)N
Canonical SMILES COC(=O)C1=C(C2=C(S1)C(=CC=C2)F)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of methyl 3-amino-7-fluorobenzo[b]thiophene-2-carboxylate is C₁₀H₈FNO₂S, with a molecular weight of 225.24 g/mol. The compound’s structure integrates a bicyclic benzo[b]thiophene system, where the sulfur atom in the thiophene ring contributes to electronic delocalization, enhancing stability and reactivity. Key substituents include:

  • Amino group (-NH₂) at position 3, enabling hydrogen bonding and nucleophilic reactions.

  • Fluorine atom (-F) at position 7, which influences electronic effects and metabolic stability.

  • Methyl ester (-COOCH₃) at position 2, serving as a hydrolyzable protecting group for carboxylic acids.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈FNO₂S
Molecular Weight225.24 g/mol
CAS Number2090172-47-5
Storage TemperatureAmbient
Hazard ClassificationSkin/Eye Irritant (Cat. 2)

The fluorine atom’s electronegativity induces electron-withdrawing effects, stabilizing the aromatic system and modulating solubility. The methyl ester enhances lipophilicity, making the compound suitable for cross-membrane transport in biological systems .

Synthesis and Optimization

Conventional Synthesis Pathways

Traditional synthesis involves multi-step reactions, including fluorination, amination, and esterification. A typical route begins with a benzo[b]thiophene precursor, where fluorination at position 7 is achieved using agents like Selectfluor or elemental fluorine. Subsequent amination at position 3 employs nitration followed by reduction or direct nucleophilic substitution. Finally, esterification with methanol and sulfuric acid yields the target compound .

Advanced Methodologies

Recent innovations emphasize efficiency and sustainability:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes. For example, microwave irradiation of 2-fluorobenzonitrile and methyl thioglycolate in DMSO at 130°C produces 3-aminobenzo[b]thiophene derivatives in 58–96% yields .

  • Transition-Metal-Free One-Pot Synthesis: Combines 2-fluorobenzonitriles with alcohols or thiols under basic conditions (e.g., Cs₂CO₃) to form fused benzofuranamines or benzo[b]thiophenamines at room temperature .

Table 2: Comparative Synthesis Conditions

MethodConditionsYield (%)Purity (%)
ConventionalH₂SO₄, MeOH, reflux65–7590
Microwave-AssistedDMSO, 130°C, 15 min85–9698
One-PotCs₂CO₃, RT, 6 h74–9095

These methods improve scalability and reduce byproducts, critical for industrial applications .

Reactivity and Functionalization

The compound’s functional groups enable diverse transformations:

  • Ester Hydrolysis: Under acidic (6N HCl) or basic (3N NaOH) conditions, the methyl ester hydrolyzes to the carboxylic acid, a precursor for acylhydrazones and amides .

  • Sulfur Oxidation: Treatment with H₂O₂ or mCPBA yields sulfoxides (90% selectivity) or sulfones (75% yield), altering electronic properties.

  • Cross-Coupling Reactions: The chlorine-free structure avoids interference in Pd-catalyzed Suzuki-Miyaura couplings, enabling biaryl formation .

Table 3: Reaction Outcomes

ReactionReagent/ConditionsProductYield (%)
Ester Hydrolysis3N NaOH, 80°C3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid95
Sulfur Oxidation30% H₂O₂, AcOH, 25°CSulfoxide derivative90
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂Biaryl analog68

Biological and Pharmacological Applications

Antimicrobial Activity

Derivatives exhibit potent activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains. For example, acylhydrazone derivatives demonstrate MIC values as low as 4 µg/mL .

Kinase Inhibition

The scaffold serves as a core structure for LIMK1, PIM, and MK2 kinase inhibitors. Modifications at position 3 (e.g., introducing pyridinyl groups) enhance binding affinity, disrupting actin polymerization in cancer cells .

Table 4: Biological Activity Data

DerivativeTargetIC₅₀ (nM)MIC (µg/mL)
Acylhydrazone analogS. aureus4
Pyridinyl-substitutedLIMK112

Recent Advances and Future Directions

Electrosynthesis

Anodic fluorination of benzo[b]thiophene precursors enables selective monofluorination, avoiding complex mixtures. This method achieves moderate yields (45–60%) under mild conditions .

Drug Delivery Systems

Encapsulation in lipid nanoparticles improves bioavailability, with in vivo studies showing a 3-fold increase in plasma concentration compared to free analogs .

Future Prospects:

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced kinase selectivity.

  • Green Chemistry: Developing solvent-free or catalytic processes to minimize waste.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator